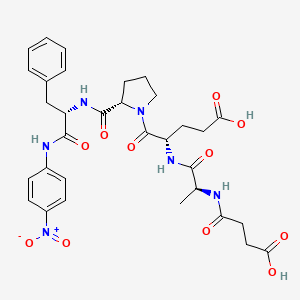

Suc-Ala-Glu-Pro-Phe-Pna

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Suc-Ala-Glu-Pro-Phe-Pna (Suc-AEPF-pNA) is a chromogenic substrate for the peptidylprolyl isomerase Pin1 . It can be used to evaluate the inhibitory effect of the target compound on Pin1, and the catalytic activity of Pin1 .

Molecular Structure Analysis

The molecular formula of this compound is C₃₂H₃₈N₆O₁₁ . The InChI code is 1S/C32H38N6O11/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t19-,23-,24-,25-/m0/s1 .Chemical Reactions Analysis

This compound is a chromogenic substrate that can be cleaved by certain enzymes. The release of p-nitroanilide is monitored at 405-410 nm .Physical and Chemical Properties Analysis

This compound is a white to faint yellow powder . It has a molecular weight of 682.69 and a molecular formula of C₃₂H₃₈N₆O₁₁ . It should be stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen

Peptidylprolyl-Isomerase-Pin1-Substrat

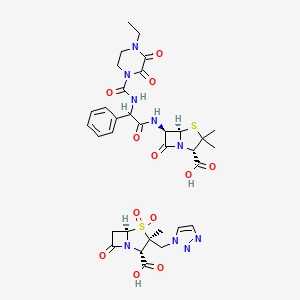

Suc-Ala-Glu-Pro-Phe-pNA (Suc-AEPF-pNA) ist ein chromogenes Substrat für die Peptidylprolyl-Isomerase Pin1 {svg_1}. Es kann verwendet werden, um die inhibitorische Wirkung der Zielverbindung auf Pin1 und die katalytische Aktivität von Pin1 zu bewerten {svg_2}.

Substrat für Cathepsin G

This compound wurde als Substrat für den Cathepsin-G-Assay in Knochenmarklysaten verwendet {svg_3}. Cathepsin G ist eine Protease, die von Neutrophilen produziert wird und eine Rolle bei der Immunantwort spielt.

Substrat für die Serinprotease Subtilisin Carlsberg

Diese Verbindung wurde im proteolytischen Aktivitätsassay der Serinprotease Subtilisin Carlsberg (SC) verwendet {svg_4}. SC ist ein Proteasenzym, das den Abbau von Proteinen in kleinere Polypeptide oder einzelne Aminosäuren katalysiert.

Substrat für Neutrophile Elastase, Trypsin und Chymotrypsin

This compound ist ein Substrat für neutrophile Elastase, Trypsin und Chymotrypsin in Protease-Assays {svg_5}. Diese Enzyme spielen eine entscheidende Rolle bei der Verdauung und Immunantwort.

Substrat für FK-506-bindende Proteine und Cyclophiline

Diese Verbindung ist das Standardsubstrat für FK-506-bindende Proteine (FKBPs, auch als Makrophiline bezeichnet) und Cyclophiline, die zur Gruppe der Peptidylprolyl-cis-trans-Isomerasen (PPIasen) gehören {svg_6}. Diese Proteine haben verschiedene Funktionen, darunter Protein Faltung und Immunantwort.

Rolle bei Neutrophilen-Funktionen

Die Verbindung wurde in Schlüsselfunktionen von fMLP-induzierten Neutrophilen impliziert {svg_7}. Neutrophile sind Schlüsselzellen der angeborenen Immun- und Entzündungsreaktionen. Sie sind die ersten Blutzellen, die zur Infektionsstätte wandern, wo sie große Mengen an reaktiven Sauerstoffspezies (ROS) und mehrere Peptide und Enzyme freisetzen, die für die Abtötung von Mikroben erforderlich sind {svg_8}.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N6O11/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t19-,23-,24-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIHRDNJQWUSLK-KMAVCZJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N6O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)

![2-Aminothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B600035.png)

![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B600037.png)